5-Benzylidene-2,2-dimethyloxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-2,2-dimethyloxan-4-one: is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-2,2-dimethyloxan-4-one typically involves the condensation of benzaldehyde with 2,2-dimethyloxan-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Benzylidene-2,2-dimethyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-Benzylidene-2,2-dimethyloxan-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Benzylidene-2,2-dimethyloxan-4-one involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
- 5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one
- 4-Benzylidene-2-phenyl-2-oxazolin-5-one
Comparison:
- 5-Benzylidene-2,2-dimethyloxan-4-one is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds.
- 5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one has a different ring structure, which affects its chemical behavior and applications.
- 4-Benzylidene-2-phenyl-2-oxazolin-5-one contains an oxazoline ring, leading to different reactivity and potential uses in synthesis and research .
Properties
CAS No. |
100096-05-7 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
5-benzylidene-2,2-dimethyloxan-4-one |
InChI |
InChI=1S/C14H16O2/c1-14(2)9-13(15)12(10-16-14)8-11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3 |
InChI Key |
HSXSNUSOANXVRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=CC2=CC=CC=C2)CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.